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Compound of Interest

Compound Name: Abt-299

Cat. No.: B1664302 Get Quote

Clarification of "Abt-299"
Initial searches for "Abt-299" can lead to information about a prodrug of A-85783, a potent

antagonist of the platelet-activating factor (PAF) receptor. However, recent and more prevalent

information, particularly from late 2024 and early 2025, points to LM-299, an investigational

bispecific antibody developed by LaNova Medicines and licensed by Merck. Given the

contemporary relevance and the detailed mechanism of action described in recent

announcements, this guide will focus on LM-299.

In-Depth Technical Guide: The Core Mechanism
of Action of LM-299
Audience: Researchers, scientists, and drug development professionals.

Executive Summary
LM-299 is an investigational bispecific antibody engineered to simultaneously target two critical

pathways in oncology: the programmed cell death protein-1 (PD-1) immune checkpoint and the

vascular endothelial growth factor (VEGF) signaling pathway.[1][2] By co-targeting these

pathways, LM-299 aims to deliver a synergistic anti-tumor effect by concurrently reactivating

the host immune response against cancer cells and inhibiting tumor angiogenesis, the

formation of new blood vessels that supply tumors with nutrients.[2]
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LM-299 possesses a differentiated molecular architecture. It is composed of an anti-VEGF

antibody that is linked to two single-domain anti-PD-1 antibodies at its C-terminus. This design

is intended to provide a high level of expression and druggability, with the potential for best-in-

class efficacy.

Dual Mechanism of Action
The therapeutic strategy of LM-299 is predicated on the dual inhibition of PD-1 and VEGF

signaling.

Immune Checkpoint Blockade via PD-1 Inhibition
The binding of the programmed death-ligand 1 (PD-L1), often expressed on the surface of

tumor cells, to the PD-1 receptor on activated T cells, delivers an inhibitory signal that

suppresses the T cell's anti-tumor activity. LM-299, through its anti-PD-1 domains, blocks this

interaction. This releases a critical brake on the immune system, allowing for the reactivation

and proliferation of tumor-specific T cells, thereby enhancing the body's own immune response

against the cancer.

Anti-Angiogenesis via VEGF Inhibition
Tumors require a dedicated blood supply to grow and metastasize, a process known as

angiogenesis. A key driver of this process is the vascular endothelial growth factor (VEGF),

which binds to its receptors (VEGFR) on endothelial cells, stimulating the formation of new

blood vessels. The anti-VEGF component of LM-299 sequesters VEGF, preventing it from

binding to its receptors. This leads to the inhibition of angiogenesis, which in turn can starve the

tumor of essential nutrients and oxygen, leading to a reduction in tumor growth and

proliferation.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for

preclinical evaluation of LM-299.

Caption: Dual targeting mechanism of LM-299.
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Caption: Generalized preclinical to clinical workflow for LM-299.

Preclinical and Clinical Development
Preclinical Evidence
Preclinical studies have provided the foundational evidence for the therapeutic potential of LM-

299. These investigations have demonstrated that the bispecific antibody effectively inhibits

tumor growth in human peripheral blood mononuclear cells (hPBMCs)-humanized mouse

models. Furthermore, non-human primate (NHP) Good Laboratory Practice (GLP) toxicity

studies have indicated a favorable safety profile for LM-299, supporting its transition to clinical

trials.

Clinical Trials
A Phase 1 clinical trial for LM-299 is currently enrolling patients with advanced solid tumors in

China. LaNova Medicines also plans to initiate another Phase 1 trial in the United States, with
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an Investigational New Drug (IND) application anticipated in the latter half of 2024.

Quantitative Data
At present, specific quantitative data from preclinical or clinical studies, such as binding

affinities (Kd values), IC50/EC50 values for functional inhibition, or detailed pharmacokinetic

parameters, are not publicly available in the reviewed sources. As LM-299 progresses through

clinical development, it is anticipated that such data will be presented at scientific conferences

and in peer-reviewed publications.

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of LM-299 have not been publicly

disclosed. However, based on standard practices in antibody drug development, the following

methodologies are likely to have been employed:

Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry

(BLI) would be used to determine the on-rate, off-rate, and overall binding affinity (Kd) of the

anti-PD-1 and anti-VEGF components of LM-299 to their respective targets.

Cell-Based Functional Assays:

PD-1 Blockade: A reporter gene assay using engineered T cells co-cultured with PD-L1-

expressing cells would be a standard method to quantify the ability of LM-299 to block the

PD-1/PD-L1 interaction and restore T cell signaling.

VEGF Neutralization: An endothelial cell proliferation or migration assay, such as a wound-

healing assay or a tube formation assay, would be used to assess the ability of LM-299 to

inhibit VEGF-induced angiogenesis in vitro.

In Vivo Efficacy Studies:

Tumor Models: Syngeneic mouse tumor models or humanized mouse models engrafted

with human immune cells and bearing human tumor xenografts would be utilized to

evaluate the in vivo anti-tumor efficacy of LM-299.
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Pharmacodynamic (PD) Biomarkers: Immunohistochemistry (IHC) or flow cytometry would

be employed on tumor and immune cell populations from treated animals to assess target

engagement and the downstream effects of PD-1 and VEGF blockade (e.g., increased T

cell infiltration, decreased microvessel density).

Toxicology Studies:

GLP Toxicology: Studies in non-human primates would be conducted under Good

Laboratory Practice (GLP) conditions to evaluate the safety and toxicity profile of LM-299

at various dose levels, informing the starting dose for human clinical trials.

The Alternative "ABT-299": A Platelet-Activating
Factor (PAF) Receptor Antagonist
For the purpose of clarity, it is important to note that the designation "ABT-299" has also been

used to refer to a prodrug of A-85783. A-85783 is a potent and selective antagonist of the

platelet-activating factor (PAF) receptor. PAF is a lipid mediator involved in a variety of

physiological and pathological processes, including inflammation, allergic responses, and

thrombosis. The mechanism of action of this compound would involve competitive binding to

the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF. This is

a distinct mechanism from the immunomodulatory and anti-angiogenic effects of the bispecific

antibody LM-299.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1664302#what-is-the-mechanism-of-action-of-abt-
299]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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